Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate
Description
Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a phenylsulfamoyl substituent on the aromatic ring. The compound’s structure combines a propenoate backbone with a sulfonamide-linked phenyl group, which confers unique electronic and steric properties.
The phenylsulfamoyl group introduces polarity and hydrogen-bonding capacity, which may enhance target binding in biological systems. This contrasts with simpler prop-2-enoate esters, such as ethyl cinnamate derivatives, which lack functionalized sulfonamide moieties.
Properties
IUPAC Name |
ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-2-22-17(19)12-11-14-7-6-10-16(13-14)23(20,21)18-15-8-4-3-5-9-15/h3-13,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWMJSZBGFJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate typically involves the reaction of 3-(phenylsulfamoyl)benzaldehyde with ethyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-(phenylsulfamoyl)benzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The phenylsulfamoyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like cyano () or trifluoromethyl (). This influences reactivity in Michael addition or nucleophilic substitution reactions. Halogenated substituents (e.g., Br, Cl, CF₃) enhance hydrophobicity and metabolic stability but may reduce solubility .
Biological Relevance :
- Compounds with sulfonamide/sulfonyl groups (e.g., ) are common in drug design due to their ability to interact with enzyme active sites via hydrogen bonding or electrostatic interactions.
- Methylsulfanyl-containing esters () occur naturally and contribute to flavor profiles, contrasting with synthetic sulfonamide derivatives.
Synthetic Utility :
- Chlorosulfonyl derivatives () serve as intermediates for further functionalization, whereas phenylsulfamoyl groups offer stability for downstream applications.
- Perfluorinated compounds () exhibit exceptional chemical inertness, making them unsuitable for dynamic synthetic modifications compared to the target compound.
Biological Activity
Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate, a sulfamoylphenyl derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a phenylsulfamoyl group attached to a phenyl ring and an ethyl ester of an acrylic acid moiety. Its structure suggests various avenues for biological activity, including enzyme inhibition and anticancer properties.
Chemical Structure
The compound can be represented as follows:
Synthesis Route
The synthesis typically involves several steps:
- Formation of the Phenylsulfamoyl Intermediate : Reaction of phenylamine with chlorosulfonic acid.
- Coupling Reaction : The intermediate is reacted with phenylacrylic acid in the presence of a base like triethylamine.
- Esterification : The carboxylic acid group is esterified with ethanol using an acid catalyst.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes, particularly sulfonamide-sensitive enzymes such as carbonic anhydrase. These properties suggest potential therapeutic applications in conditions where enzyme modulation is beneficial.
Anticancer Activity
The compound has shown promise in inhibiting cell proliferation across various cancer cell lines. Notably:
- In Vitro Studies : Analogous sulfamoyl compounds have demonstrated significant cytotoxicity against breast and colon cancer cells.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspases and mitochondrial pathways.
Case Studies
- Anticonvulsant Activity : Related sulfamoyl compounds exhibited anticonvulsant effects in animal models by binding to neuronal voltage-sensitive sodium channels.
- In Vitro Assays : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, further supporting its potential as an anticancer agent.
Research Findings
Recent findings highlight several key aspects regarding the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase; potential therapeutic uses in enzyme modulation |
| Anticancer Activity | Induces apoptosis in cancer cells; significant cytotoxicity against breast and colon cancer cells |
| Anticonvulsant Effects | Exhibits anticonvulsant activity linked to sodium channel modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
